Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate
Description
Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate is a chiral tetrahydropyran derivative featuring a hydroxyl group at the 4-position and an ester group at the 2-position. The compound’s bicyclic structure and functional groups make it a versatile intermediate for synthesizing complex molecules, such as β-lactam antibiotics or enzyme inhibitors .
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl (2R,4S)-4-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
QTTRVQVEPJZWQD-NKWVEPMBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](CCO1)O |
Canonical SMILES |
CCOC(=O)C1CC(CCO1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For example, the reduction of 4-oxotetrahydro-2H-pyran-2-carboxylate with a chiral reducing agent such as borane or a chiral transition metal catalyst can yield the desired product with high enantiomeric purity.
Another method involves the use of enzymatic resolution techniques, where a racemic mixture of the compound is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer, leaving the other enantiomer intact, which can then be isolated and esterified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized to achieve high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with tosyl chloride (TsCl) can convert the hydroxyl group to a tosylate, which can then undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Tosyl chloride (TsCl), nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating enzyme specificity and activity.
Medicine: It is explored for its potential therapeutic properties, including its use as a building block for drug development.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, where it undergoes catalysis to form the desired product. The stereochemistry of the compound plays a crucial role in its binding affinity and reactivity with the enzyme.
In pharmaceutical applications, the compound may act as a prodrug, where it is metabolized in the body to release the active drug. The ester group can be hydrolyzed by esterases to yield the corresponding carboxylic acid, which exerts the therapeutic effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate can be better understood by comparing it to related tetrahydropyran and pyranone derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Tetrahydropyran Carboxylates
Key Observations :
Stereochemical Impact: The (2R,4S) configuration of the target compound distinguishes it from amino-substituted analogs like (3S,4S)- and (2R,5S)-derivatives, which exhibit altered reactivity in enantioselective reactions .
Functional Group Diversity: Replacement of the hydroxyl group with amino (e.g., CAS 87439-10-9) or boronate (e.g., CAS 1423702-59-3) groups modifies solubility and catalytic utility. Boronate esters, for instance, enable cross-coupling reactions in medicinal chemistry .
Synthetic Methods: The target compound’s synthesis shares similarities with ethyl 2-(4-methoxyphenyl)tetrahydro-2H-pyran-2-carboxylate (), where Grubbs catalyst-mediated ring-closing metathesis and hydrogenation are employed . In contrast, amino derivatives often require reductive amination or SN2 substitutions .
Applications: Hydroxyl-bearing derivatives like the target compound are preferred in β-lactam synthesis, while amino-substituted analogs serve as precursors for peptidase inhibitors or kinase modulators .
Biological Activity
Introduction
Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate, also known as rel-Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H14O4
- Molecular Weight : 174.19 g/mol
- CAS Number : 2570276-53-6
- Density : 1.172 g/cm³ (predicted)
- Boiling Point : 276.9 °C (predicted)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been studied for its potential role in modulating neurotransmitter systems and influencing metabolic pathways.
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with muscarinic acetylcholine receptors, which are crucial for cognitive functions such as learning and memory .
- Antioxidant Activity : this compound has demonstrated antioxidant properties in vitro, which may contribute to its neuroprotective effects .
- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties by inhibiting specific pathways involved in inflammation .
Study 1: Neuroprotective Effects
A study published in Molecular Pharmacology investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to improved cognitive function and reduced amyloid-beta plaque accumulation in the brain.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cognitive Function Score | 45 ± 5 | 65 ± 7* |
| Amyloid-Beta Levels (μg/g) | 12 ± 1 | 6 ± 0.5* |
(*p < 0.05 vs. control)
Study 2: Antioxidant Activity
In a separate study focusing on antioxidant activity, this compound was evaluated for its ability to scavenge free radicals. The compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.
| Concentration (μM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
